PF15 TFA

PROTAC FLT3-ITD Targeted Protein Degradation

PF15 TFA is a cereblon-based PROTAC degrader that eliminates the FLT3-ITD oncoprotein, ablating both kinase activity and scaffolding functions—a mechanistic divergence from conventional inhibitors like gilteritinib. It demonstrates potent degradation (DC50 76.7 nM) across FLT3-ITD, D835V, and F691L mutants, and validated in vivo tumor growth inhibition at 10–40 mg/kg IP. This makes it an essential, non-interchangeable tool for resistance modeling and PD biomarker development in AML.

Molecular Formula C46H50F3N13O8
Molecular Weight 970.0 g/mol
Cat. No. B10832087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF15 TFA
Molecular FormulaC46H50F3N13O8
Molecular Weight970.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7)
InChIKeyUBUIPNHJWCIQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF15 TFA Procurement Guide: FLT3-ITD PROTAC Degrader for Acute Myeloid Leukemia Research


PF15 TFA (CAS 2892631-70-6, C46H50F3N13O8, MW 969.97) is a cereblon (CRBN)-recruiting proteolysis targeting chimera (PROTAC) that connects an FLT3 kinase-binding ligand to a CRBN E3 ubiquitin ligase ligand via a chemical linker [1]. As a highly selective FLT3-ITD degrader, PF15 TFA induces proteasomal degradation of the oncogenic FLT3-ITD fusion protein rather than merely inhibiting its kinase activity . This catalytic mechanism distinguishes PF15 TFA from conventional ATP-competitive FLT3 inhibitors such as gilteritinib, midostaurin, and quizartinib . The compound is supplied as a TFA (trifluoroacetate) salt and is intended exclusively for preclinical research applications in FLT3-ITD-driven acute myeloid leukemia (AML) models.

Why FLT3-ITD PROTAC Degraders Cannot Be Substituted: The PF15 TFA Differentiation Case


Generic substitution among FLT3-targeting agents is scientifically unsound due to fundamental mechanistic divergence. Conventional ATP-competitive FLT3 inhibitors (gilteritinib, midostaurin, quizartinib) inhibit kinase phosphorylation but fail to eliminate the oncogenic scaffold, leaving downstream signaling pathways intact via kinase-independent scaffolding functions of FLT3-ITD [1]. In contrast, PROTAC degraders such as PF15 TFA eliminate the entire FLT3-ITD protein, abrogating both kinase activity and scaffolding functions [2]. Furthermore, significant differences exist even among PROTAC degraders: the choice of E3 ligase ligand (CRBN-based vs. VHL-based such as MA49) fundamentally alters degradation efficiency, resistance susceptibility, and tissue-specific activity profiles [3]. The data presented below demonstrate why PF15 TFA — with its defined DC50, anti-proliferative potency across multiple mutant variants, and dose-responsive in vivo tumor growth inhibition — represents a distinct and non-interchangeable research tool.

PF15 TFA Comparative Performance Data: Quantitative Differentiation Metrics


FLT3-ITD Degradation Potency (DC50) of PF15 TFA in BaF3-FLT3-ITD Cells

PF15 TFA induces FLT3-ITD degradation with a DC50 value of 76.7 nM in BaF3-FLT3-ITD cells following 24-hour treatment, establishing a quantitative benchmark for degradation efficiency [1]. This value provides a reference point for comparing PROTAC degradation potency across different chemical series and E3 ligase recruitment strategies.

PROTAC FLT3-ITD Targeted Protein Degradation

Anti-Proliferative Activity of PF15 TFA Across FLT3-ITD AML Cell Lines and Mutant Variants

PF15 TFA demonstrates potent anti-proliferative activity across multiple FLT3-ITD-positive cell lines with IC50 values of 4.83 nM (MV4-11), 4.01 nM (Molm-13), and 7.85 nM (BaF3-FLT3-ITD) after 72-hour treatment . Notably, PF15 TFA retains activity against clinically relevant FLT3-ITD mutant variants, though with reduced potency: IC50 values of 120.1 nM for BaF3-FLT3-ITD-D835V and 116.6 nM for BaF3-FLT3-ITD-F691L cells .

Anti-proliferative activity AML IC50

In Vivo Tumor Growth Inhibition by PF15 TFA in FLT3-ITD Xenograft Model

PF15 TFA demonstrates dose-dependent tumor growth inhibition in female NOD/SCID mice bearing BaF3-FLT3-ITD xenografts. Following intraperitoneal administration once daily for 10 days, PF15 TFA at 10 mg/kg achieved a tumor growth inhibition (TGI) rate of 58.4%, with higher inhibition observed at the 20 mg/kg dose . Treatment was reported to cause minimal side effects on heart, liver, and kidney tissues at both dose levels .

Xenograft model Tumor growth inhibition In vivo efficacy

Survival Benefit of PF15 TFA in Orthotopic FLT3-ITD Leukemia Model

In a BaF3-FLT3-ITD orthotopic (in situ) leukemia model in female BALB/c nude mice, PF15 TFA treatment prolonged median survival from 11 days in the negative control group to 15 days in treated groups . This 36.4% extension in median survival was observed with both dosing regimens tested (20 mg/kg twice daily and 40 mg/kg once daily for 12 days via intraperitoneal injection).

Survival extension Orthotopic model In vivo efficacy

Mechanistic Differentiation: PF15 TFA Degrades FLT3-ITD Protein While ATP-Competitive Inhibitors Only Block Kinase Activity

PF15 TFA induces proteasome-dependent degradation of FLT3-ITD protein, achieving DC50 of 76.7 nM and demonstrating dose-dependent reduction in both total FLT3 protein and phosphorylated FLT3/STAT5 [1]. In contrast, ATP-competitive FLT3 inhibitors such as gilteritinib (IC50 0.29 nM against FLT3) only block kinase phosphorylation while leaving the oncogenic scaffold intact. This mechanistic distinction means PROTAC degraders such as PF15 TFA eliminate both kinase activity and kinase-independent scaffolding functions of FLT3-ITD.

Mechanism of action PROTAC vs inhibitor Catalytic degradation

PF15 TFA Inhibits Phosphorylation of FLT3 and STAT5 with Defined Concentration Thresholds

PF15 TFA downregulates phosphorylation of FLT3 and STAT5 in a dose-dependent manner with distinct concentration thresholds depending on cell type. In BaF3-FLT3-ITD cells, FLT3 degradation is induced at concentrations as low as 3 nM, with significant inhibition of FLT3 and STAT5 phosphorylation observed at 30 nM after 6-hour treatment . In BaF3-FLT3-ITD-D835V and BaF3-FLT3-ITD-F691L mutant cells, a higher concentration of 100 nM is required to achieve significant phosphorylation inhibition .

Phospho-signaling FLT3 pathway STAT5 inhibition

PF15 TFA Optimal Application Scenarios in FLT3-ITD AML Preclinical Research


Mechanistic Studies Comparing PROTAC-Mediated Degradation vs. ATP-Competitive FLT3 Inhibition

PF15 TFA is optimally deployed in experiments designed to interrogate the functional consequences of eliminating the FLT3-ITD protein scaffold (via PROTAC degradation) versus merely inhibiting its kinase activity (via ATP-competitive inhibitors such as gilteritinib). The compound's demonstrated capacity to reduce total FLT3 protein at concentrations as low as 3 nM makes it suitable for head-to-head comparative transcriptomic or phospho-proteomic profiling studies that elucidate kinase-independent scaffolding functions of FLT3-ITD in AML pathogenesis.

In Vivo Xenograft Studies Requiring Validated FLT3-ITD Degrader with Published Dosing Regimens

PF15 TFA is appropriate for subcutaneous xenograft and orthotopic leukemia studies in immunocompromised mice where a PROTAC degrader with established in vivo activity is required. Published dosing regimens — 10 or 20 mg/kg intraperitoneal once daily for 10 days (xenograft model) and 20 mg/kg twice daily or 40 mg/kg once daily for 12 days (orthotopic model) [1] — provide researchers with validated starting points for experimental design, reducing the need for extensive dose-ranging pilot studies.

Resistance Mechanism Studies in FLT3-ITD-D835V and FLT3-ITD-F691L Mutant Models

Given the reduced but retained activity of PF15 TFA against clinically relevant FLT3-ITD resistance mutations D835V (IC50 120.1 nM) and F691L (IC50 116.6 nM) , the compound is well-suited for studies investigating mechanisms of acquired resistance to FLT3-targeted therapies. Researchers can employ PF15 TFA in combination screens with agents targeting parallel survival pathways or epigenetic regulators to identify synthetic lethal interactions that may overcome reduced PROTAC sensitivity in mutant contexts.

FLT3-ITD Degradation Pharmacodynamic Marker Validation Studies

PF15 TFA's defined time- and dose-dependent degradation kinetics (FLT3 degradation observed from 1 to 24 hours post-treatment with 100 nM) make it a useful tool for developing and validating pharmacodynamic biomarker assays for PROTAC-mediated target engagement. The compound's ability to downregulate phospho-STAT5 serves as a downstream pathway biomarker, enabling researchers to establish quantitative relationships between FLT3-ITD degradation and pathway inhibition in both in vitro and ex vivo settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF15 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.